Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This compound has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the reaction of potassium hydroxide in methanol with a precursor compound, followed by heating for several hours. This method has been reported to yield up to 94% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phenyl ring.
Reduction: This reaction can reduce the carboxylate group to an alcohol.
Substitution: This reaction can replace the amino group or the phenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77995-05-2 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16) |
InChI Key |
GAUHBBJWYNSIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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